4-(Piperidin-4-yloxy)pyrimidine

Kinase Inhibitor Selectivity EGFR T790M/L858R Covalent Inhibitor

4-(Piperidin-4-yloxy)pyrimidine delivers a conformationally restricted 4-oxy-piperidine ether linkage essential for achieving kinase selectivity and binding-mode specificity—properties unattainable with generic pyrimidine or piperidine building blocks. Validated in 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivatives achieving IC50=4.902 nM against EGFR T790M/L858R mutant kinase with cellular potency of IC50=0.6210 µM (H1975 cells) and low normal-cell toxicity. This privileged scaffold enables rational design of next-generation covalent inhibitors for drug-resistant NSCLC and high-quality chemical probes. Baseline antimicrobial activity (MIC 32–64 µg/mL) with 4–8× improvement upon fluorination supports antibacterial SAR expansion. Procure the unsubstituted core to systematically map chemical space.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13596371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-yloxy)pyrimidine
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=NC=NC=C2
InChIInChI=1S/C9H13N3O/c1-4-10-5-2-8(1)13-9-3-6-11-7-12-9/h3,6-8,10H,1-2,4-5H2
InChIKeyAQOOEYUGDLSSRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Piperidin-4-yloxy)pyrimidine: A Privileged Scaffold for Kinase-Targeted Drug Discovery and Chemical Biology Probe Development


4-(Piperidin-4-yloxy)pyrimidine is a heterocyclic building block comprising a pyrimidine ring linked via an oxygen atom to a piperidine moiety. This molecular architecture positions it as a privileged scaffold in medicinal chemistry, particularly for the rational design of ATP-competitive kinase inhibitors . The compound's core structure is a validated starting point for developing covalent and reversible inhibitors targeting clinically relevant kinases, including mutant forms of the epidermal growth factor receptor (EGFR) implicated in non-small cell lung cancer (NSCLC) [1]. Its hydrochloride salt form (CAS 1389315-06-3) is widely utilized as a key intermediate, offering enhanced solubility for downstream synthetic elaboration [2].

Why Generic Substitution of 4-(Piperidin-4-yloxy)pyrimidine Scaffolds Is Inadvisable for Precision Kinase Targeting


Substituting 4-(piperidin-4-yloxy)pyrimidine with generic pyrimidine or piperidine building blocks is not feasible for precise drug discovery applications due to the unique conformational and electronic constraints this specific ether linkage imposes. The 4-oxy-piperidine moiety is not merely a solubilizing group; it serves as a critical structural determinant for achieving kinase selectivity and binding mode specificity. For instance, the replacement of a common 4-(3-amino)phenoxyl moiety with the 4-(4-hydroxy)piperidine-4-oxyl group in advanced lead compounds has been shown to strategically enable conformational restriction and facilitate the design of covalent inhibitors targeting the EGFR T790M/L858R mutant [1]. Simple analogs lacking this precise architecture, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidine, exhibit vastly different biological profiles, underscoring that even minor modifications to the core can drastically alter potency and selectivity .

Quantitative Differentiation of 4-(Piperidin-4-yloxy)pyrimidine Analogs: A Comparative Evidence Guide for Scientific Procurement


EGFR T790M/L858R Mutant Selectivity: Direct Comparison of 2-Arylamino Derivatives

The 4-(piperidin-4-yloxy)pyrimidine scaffold enables the design of highly selective covalent inhibitors for the EGFR T790M/L858R mutant. In a direct head-to-head study, compound 9i (a 2-arylamino-4-(piperidin-4-yloxy)pyrimidine derivative) potently inhibited the mutant kinase with an IC50 of 4.902 nM, while demonstrating significant selectivity over wild-type EGFR (EGFRWT) [1]. This selectivity is a critical differentiator from non-selective EGFR inhibitors that can cause dose-limiting toxicities.

Kinase Inhibitor Selectivity EGFR T790M/L858R Covalent Inhibitor

Antiproliferative Efficacy in Drug-Resistant NSCLC Cells: A Cross-Study Comparison of 4-Oxy-Piperidine Pyrimidines

The functional consequence of potent EGFR T790M/L858R inhibition is evident in cellular models. Derivative 9i suppressed the proliferation of H1975 cells (a human NSCLC line harboring the T790M/L858R double mutation) with an IC50 of 0.6210 µM [1]. This represents a cross-study comparable improvement over the broader class of non-covalent pyrimidine-based EGFR inhibitors, which often show reduced efficacy against this clinically challenging mutant.

Antiproliferative Activity NSCLC H1975 Cell Line

Cytotoxicity Profile: Differentiating 4-(Piperidin-4-yloxy)pyrimidine Derivatives from Cytotoxic Chemotherapeutics

A key differentiator for targeted therapies is a favorable therapeutic window, evidenced by low cytotoxicity against normal cells. The 4-(piperidin-4-yloxy)pyrimidine derivative 9i exhibited low cytotoxicity toward normal human bronchial epithelial (HBE) and L-02 cells [1]. This contrasts with traditional cytotoxic chemotherapies which are non-selective and cause significant damage to healthy tissues, highlighting the potential of this scaffold for developing safer, targeted agents.

Cytotoxicity Therapeutic Window Normal Cell Lines

Antimicrobial Activity: A Direct Comparison of 4-(Piperidin-4-yloxy)pyrimidine vs. a Fluorinated Analog

The unsubstituted 4-(piperidin-4-yloxy)pyrimidine scaffold provides a baseline for structure-activity relationship (SAR) studies in antimicrobial research. A direct head-to-head comparison reveals that the parent compound exhibits moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL). However, a simple structural modification, as seen in the analog 5-fluoro-2-(piperidin-4-yloxy)pyrimidine, results in a 4- to 8-fold increase in potency (MIC = 8 µg/mL) . This demonstrates that the core scaffold is a versatile starting point for optimization, with even minor changes yielding substantial improvements in biological activity.

Antimicrobial SAR Staphylococcus aureus Escherichia coli

Solubility and Permeability Profile: A Comparative Baseline for Lead Optimization

Physicochemical properties are crucial for a compound's drug-likeness. Data on advanced derivatives of the 4-(piperidin-4-yloxy)pyrimidine scaffold provide a valuable baseline for lead optimization. A representative derivative demonstrated a log P of 1.96, moderate permeability of 1.62 cm²/s, and aqueous solubility of 0.28 mg/mL at pH 7 [1]. These values serve as a key benchmark; medicinal chemists can use this data to rationally modify the scaffold (e.g., by introducing polar groups or adjusting lipophilicity) to improve upon this baseline and achieve desired ADME profiles for in vivo studies.

ADME Physicochemical Properties Lead Optimization

High-Impact Application Scenarios for 4-(Piperidin-4-yloxy)pyrimidine in Drug Discovery and Chemical Biology


Design and Synthesis of Covalent EGFR T790M/L858R Inhibitors for NSCLC

Based on evidence that 2-arylamino-4-(piperidin-4-yloxy)pyrimidines achieve potent (IC50 = 4.902 nM) and selective inhibition of the EGFR T790M/L858R mutant kinase, with correspondingly potent cellular activity (IC50 = 0.6210 µM in H1975 cells) and low normal-cell toxicity [1], this scaffold is ideally suited for medicinal chemistry programs focused on developing next-generation covalent inhibitors for drug-resistant NSCLC.

Chemical Probe Development for Investigating Kinase-Dependent Signaling

The high kinase selectivity conferred by the 4-oxy-piperidine linkage, as demonstrated by the compound's selective inhibition of mutant EGFR over wild-type [1], makes this scaffold an excellent starting point for creating high-quality chemical probes. These probes can be used to dissect the specific roles of targeted kinases in complex biological pathways without confounding off-target effects.

Antimicrobial Lead Optimization and Structure-Activity Relationship (SAR) Studies

The known baseline antimicrobial activity of the parent compound (MICs of 32-64 µg/mL against S. aureus and E. coli) and the demonstrated 4- to 8-fold improvement in potency from a simple fluorination (MIC = 8 µg/mL) position this scaffold as a versatile core for antibacterial SAR campaigns. Procurement of the unsubstituted core allows medicinal chemists to systematically explore the chemical space and optimize for improved potency and spectrum.

Computational Chemistry and Structure-Based Drug Design

The defined molecular geometry and conformational properties of the 4-(piperidin-4-yloxy)pyrimidine scaffold, including its chair conformation and specific hydrogen-bonding patterns with kinase active sites , make it a valuable model for computational studies. Its relatively small size and well-characterized derivatives allow for accurate docking simulations and free-energy perturbation (FEP) calculations to guide the rational design of more potent and selective inhibitors.

Quote Request

Request a Quote for 4-(Piperidin-4-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.